Ethyl methylphosphonofluoridate, commonly known as Sarin, is a highly toxic organophosphorus compound and a potent nerve agent. It is classified as a chemical warfare agent due to its ability to inhibit the enzyme acetylcholinesterase, leading to the accumulation of acetylcholine in the nervous system. This compound has a molecular formula of and is characterized by its colorless, odorless liquid state at room temperature, making it particularly dangerous in warfare scenarios where detection is challenging .
Ethyl methylphosphonofluoridate acts primarily as an irreversible inhibitor of acetylcholinesterase. This inhibition leads to an excessive accumulation of acetylcholine at synaptic junctions, causing overstimulation of both muscarinic and nicotinic receptors. The biological effects include:
Ethyl methylphosphonofluoridate has limited applications outside its role as a chemical warfare agent due to its high toxicity. Its primary uses include:
Due to its hazardous nature, the production and use of ethyl methylphosphonofluoridate are heavily regulated under international law.
Research into the interactions of ethyl methylphosphonofluoridate with biological systems has revealed important insights:
Ethyl methylphosphonofluoridate shares structural and functional similarities with several other organophosphate compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Mechanism of Action | Unique Features |
|---|---|---|---|
| VX (O-Ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothioate) | C11H26NO2PS | Acetylcholinesterase inhibitor | Contains sulfur; more potent than ethyl methylphosphonofluoridate |
| Tabun (Ethyl dimethylphosphoramidocyanidate) | C5H11N2O2P | Acetylcholinesterase inhibitor | Less volatile; has a fruity odor |
| Soman (GD or Pinacolyl methylphosphonofluoridate) | C7H16FNO2P | Acetylcholinesterase inhibitor | More stable than sarin; different alkyl group |
Ethyl methylphosphonofluoridate is unique due to its specific fluorine atom substitution which enhances its volatility and toxicity compared to other agents like VX or tabun, making it particularly effective as a nerve agent in military contexts .
Ethyl methylphosphonofluoridate possesses the molecular formula C₃H₈FO₂P and represents a phosphonic ester compound with a molecular weight of 126.07 grams per mole [2]. The compound belongs to the class of organic compounds known as phosphonic acid esters, characterized by the presence of a phosphonic acid ester functional group with the general structure ROP(=O)OH, where R represents an organyl group [1]. The International Union of Pure and Applied Chemistry name for this compound is 1-[fluoro(methyl)phosphoryl]oxyethane [2].
The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as CCOP(=O)(C)F, which indicates an ethyl group attached to the phosphorus atom through an oxygen bridge, with a methyl group and fluorine atom directly bonded to the phosphorus center [2]. The International Chemical Identifier for this compound is InChI=1S/C3H8FO2P/c1-3-6-7(2,4)5/h3H2,1-2H3, providing a standardized method for chemical structure representation [3].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₃H₈FO₂P | PubChem [2] |
| Molecular Weight | 126.07 g/mol | PubChem 2.2 [2] |
| Chemical Abstract Service Registry Number | 673-97-2 | National Institute of Standards and Technology WebBook [3] |
| Exact Mass | 126.02459465 Da | PubChem 2.2 [2] |
| Monoisotopic Mass | 126.02459465 Da | PubChem 2.2 [2] |
The physical characteristics of ethyl methylphosphonofluoridate demonstrate specific parameters that define its behavior under standard conditions [2]. The compound exhibits a topological polar surface area of 26.3 Ångströms squared, indicating moderate polarity in its molecular surface [2]. The heavy atom count totals seven atoms, reflecting the molecular complexity beyond hydrogen atoms [2].
The partition coefficient, expressed as XLogP3-AA, measures 0.3, suggesting relatively balanced hydrophilic and lipophilic properties [2]. The compound contains no hydrogen bond donors but possesses three hydrogen bond acceptor sites, primarily located at the oxygen and fluorine atoms [2]. The rotatable bond count equals two, indicating limited conformational flexibility in the molecular structure [2].
| Physical Property | Value | Reference |
|---|---|---|
| Topological Polar Surface Area | 26.3 Ų | Cactvs 3.4.8.18 [2] |
| Heavy Atom Count | 7 | PubChem [2] |
| XLogP3-AA | 0.3 | XLogP3 3.0 [2] |
| Hydrogen Bond Donor Count | 0 | Cactvs 3.4.8.18 [2] |
| Hydrogen Bond Acceptor Count | 3 | Cactvs 3.4.8.18 [2] |
| Rotatable Bond Count | 2 | Cactvs 3.4.8.18 [2] |
| Complexity | 92.9 | Cactvs 3.4.8.18 [2] |
| Kovats Retention Index | 755.0 | PubChem [2] |
The chemical bonding in ethyl methylphosphonofluoridate centers around a pentavalent phosphorus atom that forms multiple bond types [1] [7]. The phosphorus atom exhibits tetrahedral geometry with four substituents: an ethyl group connected through a phosphorus-oxygen-carbon linkage, a methyl group directly bonded to phosphorus, a fluorine atom forming a highly polar phosphorus-fluorine bond, and a double-bonded oxygen atom creating the phosphoryl group [7].
The phosphorus-fluorine bond represents a particularly significant structural feature, characterized by high electronegativity difference and strong ionic character [9] [12]. This bond demonstrates exceptional reactivity compared to other phosphorus-substituent bonds, making it susceptible to nucleophilic attack and hydrolysis reactions [9]. The phosphoryl group (P=O) exhibits substantial double-bond character, contributing to the overall stability of the phosphorus center [12].
The ethyl ester linkage provides moderate stability under neutral conditions but becomes increasingly labile under basic or acidic conditions [26]. The presence of both ethyl and methyl groups influences the compound's physical properties and reactivity patterns . The phosphorus center adopts a σ³λ⁵ configuration according to coordination number and valency nomenclature systems [25].
Research findings indicate that phosphorus-fluorine bonds in organophosphorus compounds demonstrate unique nucleophilicity patterns, with fluoride ions showing distinctive reactivity compared to hydroxide ions despite their relative basicity differences [9]. The facility of degradation processes involving phosphorus-fluorine bond cleavage occurs due to the significantly low activation barrier for such bond formation and breaking [9].
Ethyl methylphosphonofluoridate presents interesting stereochemical features centered on the phosphorus atom [2]. The compound contains one undefined atom stereocenter, specifically located at the phosphorus center, which results from the tetrahedral arrangement of four different substituents around the phosphorus atom [2]. This stereochemical arrangement creates the potential for chirality, though the compound exists as a racemic mixture under normal synthetic conditions [2].
The stereochemical analysis reveals zero defined atom stereocenters and zero defined bond stereocenters, indicating that the compound lacks fixed stereochemical configuration in its standard representation [2]. The undefined bond stereocenter count equals zero, suggesting no stereogenic double bonds within the molecular structure [2]. The covalently-bonded unit count of one confirms that the molecule exists as a single discrete entity without multiple connected components [2].
The isotope atom count measures zero, indicating the absence of isotopic substitution in the standard molecular structure [2]. This parameter becomes relevant when considering deuterated or other isotopically labeled analogs used in analytical applications [4].
| Stereochemical Parameter | Value | Significance |
|---|---|---|
| Defined Atom Stereocenter Count | 0 | No defined stereocenters |
| Undefined Atom Stereocenter Count | 1 | One undefined stereocenter at phosphorus |
| Defined Bond Stereocenter Count | 0 | No stereogenic bonds |
| Undefined Bond Stereocenter Count | 0 | No undefined stereogenic bonds |
| Covalently-Bonded Unit Count | 1 | Single molecular unit |
| Isotope Atom Count | 0 | No isotopic substitution |
Mass spectrometric analysis of ethyl methylphosphonofluoridate reveals characteristic fragmentation patterns that enable structural identification and quantitative analysis [8] [20]. Under electron ionization conditions, the compound generates a molecular ion peak at mass-to-charge ratio 126, corresponding to the intact molecular structure [8]. The base peak appears at mass-to-charge ratio 99, representing the most abundant fragment ion in the spectrum [2].
The fragmentation pattern includes significant peaks at mass-to-charge ratios 81 and 111, which serve as the second and third highest intensity signals respectively [2]. Additional notable fragments occur at mass-to-charge ratio 82, providing supporting evidence for structural confirmation [2]. These fragmentation patterns result from characteristic bond cleavages including alpha-cleavage, McLafferty rearrangement, and alkyl radical loss processes [17].
Chemical ionization mass spectrometry using methane as the reaction gas produces protonated analyte molecules with high relative intensities, often serving as base peaks in the resulting spectra [17]. This ionization method provides complementary structural information to electron ionization techniques and enhances identification capabilities [17].
| Mass-to-Charge Ratio | Relative Intensity | Assignment | National Institute of Standards and Technology Library |
|---|---|---|---|
| 99 | Base peak | Fragment ion | Main/Replicate |
| 81 | 2nd highest | Fragment ion | Main/Replicate |
| 111 | 3rd highest | Fragment ion | Main |
| 82 | Significant | Fragment ion | Replicate |
| 126 | Molecular ion | [M]⁺ | Expected |
Nuclear magnetic resonance spectroscopy provides detailed structural information about ethyl methylphosphonofluoridate through multiple nuclear observations [5] [16]. Phosphorus-31 nuclear magnetic resonance spectroscopy represents the primary analytical technique for characterizing the phosphorus environment within the molecule [5]. The phosphorus nucleus exhibits characteristic chemical shifts that reflect the electronic environment created by the attached fluorine, oxygen, and carbon substituents [5].
Fluorine-19 nuclear magnetic resonance spectroscopy offers complementary information about the fluorine atom's chemical environment [2]. The fluorine nucleus typically demonstrates high sensitivity to electronic changes and provides valuable structural confirmation data [2]. Carbon-13 nuclear magnetic resonance spectroscopy enables characterization of the ethyl and methyl carbon environments, with predicted spectra available in deuterium oxide solvent systems [16].
The synthesis of ethyl methylphosphonofluoridate has evolved significantly since the early development of organophosphorus compounds in the 20th century. Historical synthetic routes were primarily developed during the period of organophosphorus nerve agent research from the 1930s to 1960s, building upon fundamental discoveries in phosphorus chemistry.
The earliest and most established synthetic route involves the use of methylphosphonic dichloride as the key intermediate [1] [2]. This method was first developed by von Hofman in 1873 when he synthesized methylphosphonic dichloride by chlorinating methylphosphonic acid with phosphorus pentachloride [3]. The process involves three main steps:
Preparation of methylphosphonic dichloride: Methylphosphonic acid is treated with phosphorus pentachloride at elevated temperatures (110-120°C) under anhydrous conditions [2] [4].
Alcoholysis reaction: The dichloride intermediate is then reacted with ethanol in the presence of a base such as triethylamine to form ethyl methylphosphonochloride [5] [6].
Fluoride exchange: The chlorophosphonate is converted to the fluorophosphonate using various fluoride sources such as hydrogen fluoride, sodium fluoride, or potassium fluoride [1] [7].
This historical route typically achieves yields of 85-92% and has been extensively documented in both academic literature and industrial patents [1] [2].
A significant advancement in historical synthetic methodology was developed by Reesor and coworkers, who described a complex formation route using aluminum chloride [1]. This method involves:
Complex formation: Phosphorus trichloride is reacted with aluminum chloride and methyl chloride under vibratory stirring at 70-75°C to form the aluminum chloride-phosphorus trichloride-methyl chloride (APC) complex [1].
Complex breakdown: The APC complex is treated with diethyl phthalate and sulfur dioxide to liberate methylphosphonic dichloride [1].
Subsequent conversion: The methylphosphonic dichloride is then converted to the ethyl ester and fluorinated using standard procedures [1].
This method achieved yields of 88-89% based on phosphorus trichloride and was particularly valuable for radioactive synthesis applications due to its efficiency and minimal handling requirements [1].
Early researchers also explored direct fluorination methods using gaseous phosphorus oxydichlorofluoride or methylphosphonic difluoride as starting materials [8] [9]. Saunders and coworkers demonstrated that gaseous phosphorus oxydichlorofluoride could be treated with alcohols to efficiently form fluorophosphates [8]. Similarly, Reesor developed methods using methylphosphonic difluoride, where various alcohols were added to yield the desired products [1] [9].
Contemporary synthetic approaches have focused on improving safety, selectivity, and environmental compatibility while maintaining high yields and purity.
A modern advancement involves the use of sodium hexafluorosilicate as a fluoride source, which has been shown to be more convenient and safer than traditional hydrogen fluoride methods [7]. This approach:
Recent developments in organophosphorus chemistry have introduced electrophilic fluorination methods for the direct conversion of phosphonic esters to fluorophosphonates [9] [10]. These methods utilize:
An innovative approach utilizes triethyl orthoacetate for selective esterification of methylphosphonic acid [11]. This method offers:
The conversion of methylphosphonic dichloride to ethyl methylphosphonochloride proceeds via nucleophilic substitution at the phosphorus center [12]. The mechanism involves:
The reaction is typically catalyzed by tertiary amines, which facilitate both the nucleophilic attack and chloride elimination steps [5].
The conversion of chlorophosphonates to fluorophosphonates involves halogen exchange mechanisms that depend on the fluoride source used [8]:
The triethyl orthoacetate esterification mechanism involves formation of an unstable intermediate followed by decomposition [11]:
Methylphosphonic dichloride (CAS: 676-97-1) serves as the most important precursor compound for ethyl methylphosphonofluoridate synthesis [2] [4]. This compound:
Methylphosphonic acid (CAS: 993-13-5) represents the fundamental building block for most synthetic routes [14]. This compound:
Various fluoride sources have been employed in synthetic routes:
Ethanol (CAS: 64-17-5) serves as the primary alkylating agent for introducing the ethyl group. Alternative alkylating agents include:
Phosphorus trichloride (CAS: 7719-12-2) serves as the ultimate precursor for most organophosphorus synthesis [3]. The compound:
Aluminum chloride (CAS: 7446-70-0) functions as a Lewis acid catalyst in complex formation routes, facilitating the formation of reactive intermediates [1].
Fractional distillation remains the most widely used purification method for ethyl methylphosphonofluoridate. The compound has a boiling point of approximately 158°C at atmospheric pressure, allowing for effective separation from most synthetic byproducts [17]. Key considerations include:
Kugelrohr distillation provides an excellent option for small-scale purification, offering bulb-to-bulb distillation under controlled vacuum conditions [17]. This technique is particularly suitable for heat-sensitive compounds and provides purities of 94-97% with recoveries of 80-90%.
Flash chromatography on silica gel offers rapid purification with good resolution [17]. Typical conditions employ:
Column chromatography provides higher resolution separation but requires longer processing times. The method achieves purities of 92-98% with careful optimization of solvent systems [17].
Liquid-liquid extraction using dichloromethane/water systems can effectively remove ionic impurities and reaction byproducts [15] [18]. The method is particularly effective when combined with pH control to optimize partition coefficients.
Solid phase extraction using C18 or normal phase cartridges provides selective removal of specific impurities [19] [20]. This technique is especially valuable for removing trace amounts of starting materials and catalysts.
Membrane filtration using molecular weight cutoff membranes can provide gentle purification for labile compounds [21]. This technique is particularly useful for removing higher molecular weight impurities without exposing the product to harsh conditions.
Molecular distillation at very low pressures (0.001-0.1 mmHg) represents the ultimate purification technique for thermally sensitive organophosphorus compounds, achieving purities of 98-99% with minimal thermal stress [17].
Industrial synthesis of ethyl methylphosphonofluoridate requires specialized reactor design to handle the corrosive nature of organophosphorus compounds and fluoride sources. Key design parameters include:
Materials of construction must be carefully selected for compatibility with both organophosphorus compounds and fluoride-containing reagents. Stainless steel 316L provides adequate corrosion resistance for most applications, while specialized alloys such as Hastelloy may be required for more aggressive conditions [22].
Aspect ratio optimization typically employs length-to-diameter ratios of 1.5-3.0 with 3-4 baffles to ensure adequate mixing while maintaining reasonable heat transfer characteristics [22]. Multiple-point agitation may be necessary for larger vessels to ensure uniform mixing throughout the reactor volume.
Temperature control becomes increasingly critical at industrial scale due to the exothermic nature of many synthetic steps and the thermal sensitivity of organophosphorus compounds. Heat exchanger networks with ±0.5°C control precision are typically required [23].
Pressure management systems must accommodate both vacuum operations for distillation steps and potential pressure buildup from gas evolution during fluoride exchange reactions. Redundant vacuum systems with backup capabilities ensure process continuity [23].
Advanced process control incorporating model predictive control algorithms can optimize reaction conditions in real-time while maintaining safety margins. Process analytical technology integration allows continuous monitoring of reaction progress and product quality [22].
Statistical process control with capability indices (Cpk) greater than 1.33 ensures consistent product quality at industrial scale. Continuous monitoring systems track critical quality parameters in real-time, enabling immediate process adjustments [22].
Representative sampling protocols account for potential stratification and heterogeneity in large-scale reactors. Multiple sampling points and automated sampling systems ensure accurate quality assessment throughout production campaigns [22].
Capital investment considerations for industrial-scale production include specialized materials of construction, advanced process control systems, and comprehensive safety infrastructure. Payback periods of 2-5 years are typical for organophosphorus chemical plants with positive net present value calculations [22].
Regulatory compliance under the Chemical Weapons Convention requires comprehensive reporting for Schedule 2 substances, end-use verification programs, and strict export controls. Full regulatory compliance is mandatory for any commercial production activities [3] [22].